molecular formula C13H14N4O2 B1217420 6-Nitroquipazine CAS No. 77372-73-7

6-Nitroquipazine

Cat. No.: B1217420
CAS No.: 77372-73-7
M. Wt: 258.28 g/mol
InChI Key: GGDBEAVVGFNWIA-UHFFFAOYSA-N
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Description

6-Nitro-2-piperazin-1-yl-quinoline is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a nitro group at the 6th position and a piperazine ring at the 2nd position of the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-piperazin-1-yl-quinoline typically involves the following steps:

    Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 6th position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Piperazine Substitution: The nitrated quinoline is then reacted with piperazine to introduce the piperazine ring at the 2nd position. .

Industrial Production Methods

Industrial production of 6-Nitro-2-piperazin-1-yl-quinoline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-piperazin-1-yl-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.

    Substitution: Dichloromethane, triethylamine, various electrophiles.

    Oxidation: Potassium permanganate, other oxidizing agents.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Nitro-2-piperazin-1-yl-quinoline involves several molecular targets and pathways:

    Antibacterial Activity: The compound interferes with bacterial DNA synthesis and replication.

    Antituberculosis Activity: It inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Comparison with Similar Compounds

6-Nitro-2-piperazin-1-yl-quinoline can be compared with other similar compounds, such as:

The uniqueness of 6-Nitro-2-piperazin-1-yl-quinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-nitro-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-17(19)11-2-3-12-10(9-11)1-4-13(15-12)16-7-5-14-6-8-16/h1-4,9,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDBEAVVGFNWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044001
Record name 6-Nitroquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77372-73-7
Record name 6-Nitroquipazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77372-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitroquipazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077372737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitroquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DU-24565
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28M0X094BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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